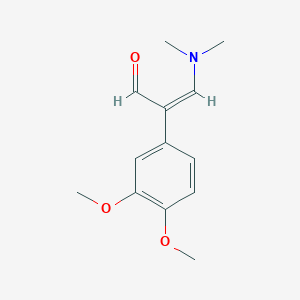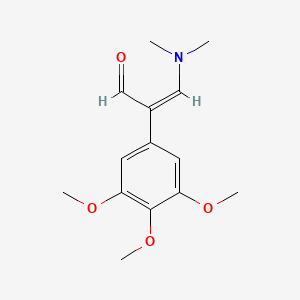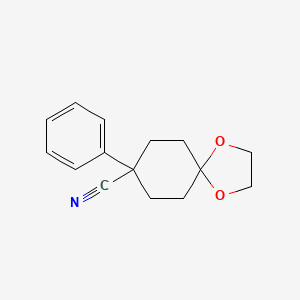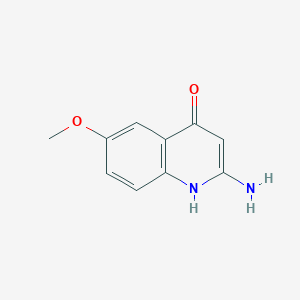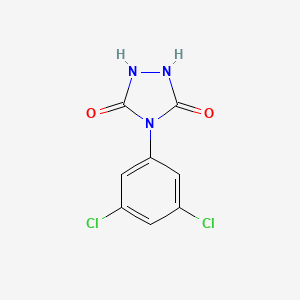
4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
Descripción general
Descripción
The compound “4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione” is a complex organic compound. The “3,5-Dichlorophenyl” part suggests that it contains a phenyl (benzene) ring with two chlorine atoms attached at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve complex organic synthesis procedures .Aplicaciones Científicas De Investigación
Microwave-Assisted Polymer Synthesis
4-(4'-Aminophenyl)-1,2,4-triazolidine-3,5-dione, a related compound, has been used in the microwave-assisted synthesis of novel polyureas. These polyureas, characterized by IR, 1H-NMR, and thermogravimetric analysis, demonstrated potential in materials science due to their rapid synthesis and unique physical properties (Mallakpour & Rafiee, 2004).
Polymer Synthesis with Antimicrobial Applications
Another study explored the polymerization of 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione, a derivative, with diisocyanates under microwave irradiation. These novel polyureas displayed antimicrobial properties, indicating potential in the development of new materials with health applications (Mallakpour & Rafiee, 2003).
In Vitro Antimicrobial and Antioxidant Activities
4-Substituted-1,2,4-triazolidine-3,5-dione derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. This study underscores the compound's potential in developing new antimicrobial and antioxidant agents (Adibi et al., 2012).
Oxidation Reactions in Organic Chemistry
4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione, a related compound, has been used as an effective oxidizing agent for transforming pyrazolines to pyrazoles. This demonstrates the compound's utility in organic synthesis and chemical transformations (Zolfigol et al., 2006).
Photoactive Polyamide Synthesis
Research on 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione focused on its reaction with different diisocyanates to form novel aliphatic polyamides. These polyamides exhibited potential for applications in photoactive materials (Mallakpour & Rafiee, 2007).
Photocatalytic Degradation in Water Treatment
The degradation mechanism of triazolidine derivatives, including 1,2,4-triazolidine-3,5-dione, was studied in the context of TiO2 photocatalysis. This research is relevant to environmental science, particularly in understanding the degradation of pollutants in water (Guillard et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,5-dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-4-1-5(10)3-6(2-4)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQSIVSKXQMCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595949 | |
| Record name | 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52039-88-0 | |
| Record name | 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52039-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



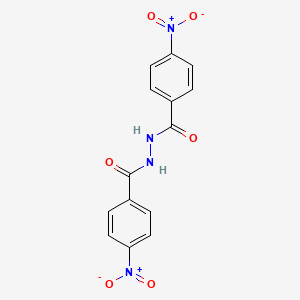
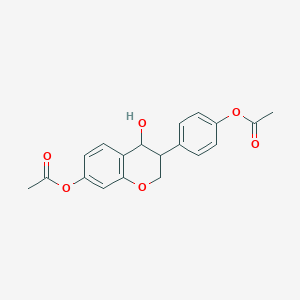

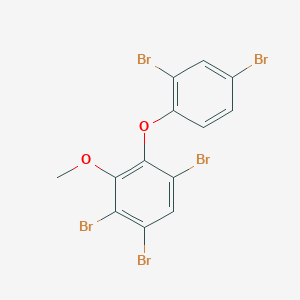
![ethyl N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B3065496.png)

